![molecular formula C10H8N4O2 B12677594 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide CAS No. 93299-79-7](/img/structure/B12677594.png)
4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with hydrazine derivatives, followed by cyclization with ortho esters or other suitable reagents . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This compound may also interact with DNA or RNA, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-c]quinazolines: Exhibits cytotoxic activity against various cancer cell lines.
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines: Used in medicinal chemistry for their psychotropic and tranquilizing effects.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
93299-79-7 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.20 g/mol |
IUPAC名 |
4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine-1-carboxamide |
InChI |
InChI=1S/C10H8N4O2/c11-9(15)10-13-12-8-5-16-7-4-2-1-3-6(7)14(8)10/h1-4H,5H2,(H2,11,15) |
InChIキー |
ZKXLEOCHYVQMEJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=NN=C(N2C3=CC=CC=C3O1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


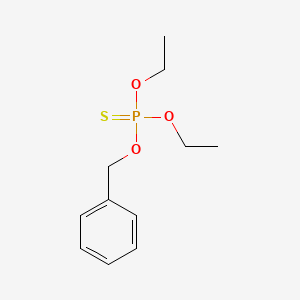
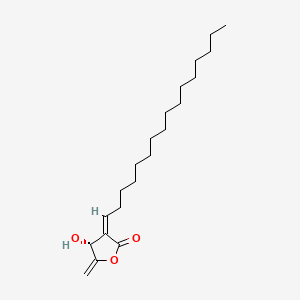
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)

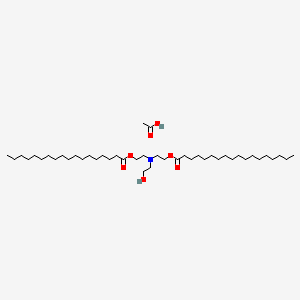
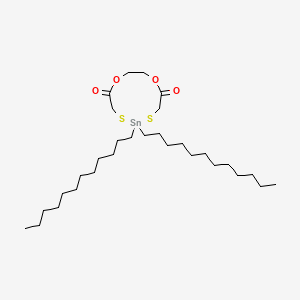
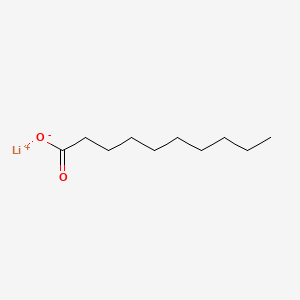
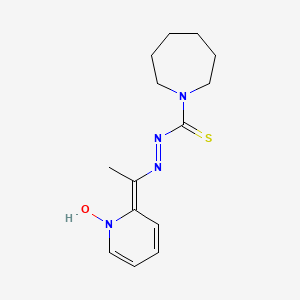

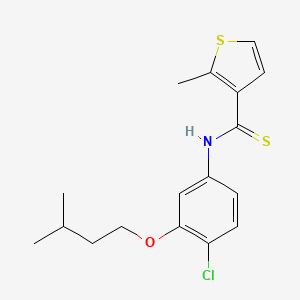
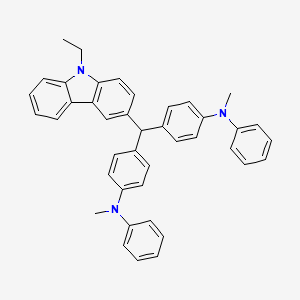

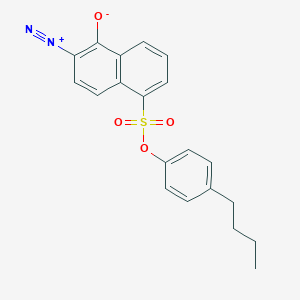
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
